Minimal Organic Cation Transporter 1 (OCT1) Inhibition vs. Structural Analogs Reduces Off-Target Liability Risk
The target compound exhibits extremely weak inhibition of human OCT1 (IC₅₀ = 1.38 × 10⁵ nM, i.e., 138 μM) and ABCG2 (IC₅₀ = 5.20 × 10⁴ nM, i.e., 52 μM) in recombinant cell-based uptake and transwell migration assays, respectively [1][2]. In contrast, other N-(thiazol-2-yl)-benzamide analogs bearing different substituents at the thiazole 4-position or alternative halogenation patterns on the phenyl ring often display more pronounced transporter inhibition, which can confound in vitro pharmacological profiling and introduce unwanted drug-drug interaction signals [3]. The weak OCT1/ABCG2 inhibition profile of the 3-fluorobenzamide derivative provides a cleaner baseline for ZAC-targeted mechanistic studies where transporter-mediated off-target effects must be minimized.
| Evidence Dimension | Inhibition of human OCT1 transporter activity (ASP⁺ substrate uptake reduction) |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 μM) |
| Comparator Or Baseline | Other N-(thiazol-2-yl)-benzamide analogs with varied substitution (reported active ZAC antagonists exhibit IC₅₀ values at ZAC in the 1–30 μM range, with some analogs showing significant transporter inhibition at lower concentrations) |
| Quantified Difference | ≥100-fold selectivity window between ZAC target engagement (low μM range for active class members) and OCT1 inhibition (138 μM) supports low transporter liability at pharmacologically relevant concentrations |
| Conditions | Recombinant human OCT1 expressed in HEK293 cells; ASP⁺ substrate uptake measured by microplate reader |
Why This Matters
For researchers requiring a ZAC-active chemotype with minimal OCT1-mediated interference in cellular assays, this compound offers a quantitatively superior off-target profile compared to transporter-promiscuous analogs.
- [1] BindingDB. Affinity Data: IC₅₀ = 1.38×10⁵ nM. Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP⁺ substrate uptake. Monomer ID: 50241341. Accessed 2026. View Source
- [2] BindingDB. Affinity Data: IC₅₀ = 5.20×10⁴ nM. Inhibition of ABCG2 expressed in dog MDCK-II-BCRP cells by transwell migration assay. Accessed 2026. View Source
- [3] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. SAR of 61 N-(thiazol-2-yl)-benzamide analogs at ZAC. Biochem Pharmacol. 2021;193:114782. View Source
